REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.F[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:12]([NH:18][C:19]2[N:24]=[C:23]([C:25]3[C:33]4[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=4)[NH:27][CH:26]=3)[CH:22]=[CH:21][N:20]=2)=[C:11]([O:34][CH3:35])[CH:10]=1.C(O)C(F)(F)F>>[NH:27]1[C:28]2[C:33](=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:25]([C:23]2[CH:22]=[CH:21][N:20]=[C:19]([NH:18][C:12]3[CH:13]=[C:14]([N+:15]([O-:17])=[O:16])[C:9]([N:5]4[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]4)=[CH:10][C:11]=3[O:34][CH3:35])[N:24]=2)=[CH:26]1
|
Name
|
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine
|
Quantity
|
224 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)OC
|
Name
|
Intermediate 68
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed into a microwave tube
|
Type
|
TEMPERATURE
|
Details
|
cooled to r.t
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Trituration of the resulting brown gum with ethanol and then diethyl ether gave a solid
|
Type
|
FILTRATION
|
Details
|
that was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C1=NC(=NC=C1)NC1=C(C=C(C(=C1)[N+](=O)[O-])N1CCN(CC1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89 mg | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |